1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile
Description
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile is a cyanopyrrolidine derivative featuring an adamantylamino-acetyl substituent. The nitrile group at the pyrrolidine-2-position is critical for covalent interactions with enzyme active sites, such as prolyl oligopeptidase (POP) or dipeptidyl peptidase IV (DPP-IV) .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2S)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m0/s1 |
InChI Key |
GFJBFJGNXDVDDX-RDVIWEACSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Origin of Product |
United States |
Preparation Methods
Chloroacetyl Chloride-Mediated Alkylation
The predominant industrial method involves a three-step sequence starting from (S)-2-cyanopyrrolidine. In the initial step, 1.45 kg of (S)-2-cyanopyrrolidine undergoes N-chloroacetylation using 1.93 kg chloroacetyl chloride in dichloromethane (15 L) at subzero temperatures, yielding (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine with 92% conversion efficiency. The reaction employs triethylamine (1.57 kg) as acid scavenger, with strict temperature control (<0°C) to minimize racemization.
Subsequent condensation with 3-amino-1-adamantanol (2.03 kg) occurs in tetrahydrofuran (16 L) using potassium iodide (96.2 g) as catalyst and cesium carbonate (4.8 kg) as base. The reaction proceeds at 10°C for 2.5 hours, achieving 87% yield before purification. Final crystallization from butanone/water mixtures produces pharmaceutical-grade material with 99.8% HPLC purity.
Haloacetic Acid Salt Intermediate Route
An alternative pathway utilizes L-prolinamide haloacetate salts to improve reaction selectivity. The process involves:
- Salt formation between L-prolinamide and chloroacetic acid (1:1 molar ratio) in ethanol
- In situ condensation with 1-amino-3-adamantanol using EDCI/HOBt coupling reagents
- Sequential dehydration-cyclization using phosphorus oxychloride
This method demonstrates superior enantiomeric control (99.2% ee) compared to traditional approaches, though requires additional purification steps to remove phosphorous byproducts.
Critical Process Parameters
Temperature Optimization
Reaction kinetics studies reveal pronounced temperature sensitivity:
Solvent Systems
- Dichloromethane: Preferred for chloroacetylation (dielectric constant ε = 8.93 enhances ion pair separation)
- Tetrahydrofuran: Optimizes nucleophilic displacement in coupling step (DN = 20.0 kcal/mol)
- Butanone/Water (7:3): Ideal crystallization solvent (Hansen solubility parameters δD=16.3, δP=9.4, δH=5.1)
Industrial-Scale Purification
Crystallization Dynamics
The final API crystallization employs gradient cooling:
- Initial dissolution at 80°C in butanone (10 L/kg)
- Linear cooling to 10°C over 8 hours (0.25°C/min)
- Isothermal hold at 10°C for 12 hours
This protocol yields monoclinic crystals (space group P21) with mean particle size 85-120 μm, optimizing filtration and compressibility for tablet formulation.
Chromatographic Purification
Process-scale reverse-phase chromatography (C18 silica, 15 μm) with acetonitrile/water (65:35) mobile phase removes residual adamantyl precursors (<0.1% impurity). Typical loading capacity reaches 120 g/L resin with 98.7% recovery.
Comparative Method Analysis
| Parameter | Chloroacetyl Route | Haloacetate Salt Method |
|---|---|---|
| Overall Yield | 68% | 59% |
| Purity (HPLC) | 99.8% | 99.5% |
| Enantiomeric Excess | 98.4% | 99.2% |
| Process Steps | 3 | 5 |
| Temperature Range | -5°C to 80°C | 0°C to 80°C |
The chloroacetyl method demonstrates superior throughput (batch time 48h vs. 72h), while the haloacetate approach offers enhanced stereochemical control for GMP production.
Emerging Synthetic Technologies
Microwave-assisted synthesis reduces coupling time from 2.5h to 22 minutes (150W, 80°C) with comparable yield. Continuous flow systems achieve 94% conversion using microchannel reactors (τ = 8.7 min). These advancements address scalability challenges in meeting global demand exceeding 35 metric tons annually.
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Pathway 1: Chloroacetyl Intermediate Route
-
Formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Reaction with 3-Hydroxy-1-adamantylamine
Pathway 2: Prolinamide Salification Route
-
Salification of L-prolinamide with Haloacetic Acid
-
Condensation and Coupling
Key Intermediates
Pathway 1: Chloroacetyl Route
-
Chlorination Mechanism :
-
Chlorination of the acetyl group involves nucleophilic substitution, replacing the hydroxyl group with a chlorine atom.
-
-
Amine Coupling :
Pathway 2: Prolinamide Route
-
Salification :
-
L-prolinamide reacts with haloacetic acid to form a salt, facilitating subsequent condensation.
-
-
Condensation and Coupling :
Critical Reaction Conditions
| Parameter | Value Range | Source |
|---|---|---|
| Temperature (Pathway 2) | 0–80°C | |
| Solvents | Methylene chloride, THF | |
| Condensing Agents | DCC, carbonyldiimidazole | |
| Reaction Time (Step b) | 3 hours |
Chemical Stability and Reactions
Vildagliptin exhibits stability in biological systems but participates in specific chemical transformations during synthesis:
-
Hydrolysis : The carboamide intermediate (Formula VII) undergoes hydrolysis to yield the final compound .
-
Dehydration : Condensation steps involve removal of water or other byproducts to drive the reaction forward.
Pharmacological Relevance
While not a chemical reaction per se, Vildagliptin’s mechanism of action involves:
-
DPP-IV Inhibition : Binding to the active site of dipeptidyl peptidase-4, preventing the degradation of incretin hormones (e.g., GLP-1).
-
Metabolic Stability : Minimal hepatic metabolism due to its stable structure, enhancing bioavailability .
Research Findings
-
Efficiency : The prolinamide route (Pathway 2) demonstrates improved yield and scalability compared to traditional methods .
-
Selectivity : Vildagliptin shows high selectivity for DPP-IV over other enzymes, minimizing off-target effects .
-
Bioavailability : Clinical studies confirm its oral efficacy and once-daily dosing potential .
Scientific Research Applications
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile, commonly known as Vildagliptin, is a synthetic compound that acts as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-IV). It is used primarily in the management of type 2 diabetes mellitus to improve insulin secretion and reduce glucagon levels, which helps lower blood glucose levels.
Applications in Type 2 Diabetes Mellitus
Vildagliptin's primary application is in the treatment of type 2 diabetes mellitus. It functions by inhibiting DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) . By inhibiting DPP-IV, vildagliptin increases the levels of active incretin hormones, which leads to several beneficial effects:
- Enhanced Insulin Secretion : Incretin hormones stimulate insulin release from pancreatic beta cells in a glucose-dependent manner.
- Reduced Glucagon Levels : Vildagliptin helps to suppress glucagon secretion from pancreatic alpha cells, which further contributes to reducing blood glucose levels.
- Improved Blood Sugar Control : Through these mechanisms, vildagliptin effectively lowers blood glucose levels in patients with type 2 diabetes.
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of vildagliptin in lowering blood glucose levels without significant adverse effects on weight or cardiovascular health. Studies also suggest that vildagliptin does not exhibit substrate-specific inhibition of DPP-IV, which could enhance its therapeutic profile.
Formulation and Dosage
Vildagliptin is often formulated into sustained-release tablets to improve patient compliance and ensure a consistent release of the drug . A typical tablet formulation may include:
- Vildagliptin or its pharmaceutically acceptable salt
- Hydroxypropyl methylcellulose (with specific viscosity)
- Microcrystalline cellulose
- Magnesium stearate
Potential Applications in Other Metabolic Disorders
Ongoing research suggests potential applications for vildagliptin in treating other metabolic disorders due to its mechanism of enhancing incretin hormone activity.
One-Pot Process for Pyrrolidine-2-Carbonitrile
A one-pot process has been developed to obtain pyrrolidine-2-carbonitrile, involving reacting a compound with an excess of chloroacetyl chloride in a high-boiling polar solvent . The reaction is then quenched by adding water and a base, followed by extraction and dissolving the product in an organic solvent . This intermediate compound is reacted with 3-amino-1-adamantanol in the presence of potassium carbonate and potassium iodide to produce crude Vildagliptin .
Formulation for Improved Release
Mechanism of Action
Vildagliptin exerts its effects by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The increased levels of GLP-1 and GIP improve glycemic control by promoting insulin release and inhibiting glucagon secretion .
Comparison with Similar Compounds
Prolyl Oligopeptidase (POP) Inhibitors
KYP-2047 [(2S)-1-[[(2S)-1-(1-oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile] and CbzPro-prolinal are POP inhibitors that share the 2-pyrrolidinecarbonitrile core. Unlike 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile, these compounds utilize phenylbutyl or benzyloxycarbonyl (Cbz) groups for hydrophobic interactions. KYP-2047’s nitrile group covalently binds Ser554 in POP, enabling neuroprotective and anti-angiogenic effects . The adamantane moiety in the target compound may enhance selectivity or stability compared to KYP-2047’s phenylbutyl group, but direct comparative data are lacking.
Structural Comparison Table
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Vildagliptin (1-[[(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile) and Denagliptin Tosylate are clinically approved DPP-IV inhibitors for type 2 diabetes. Both share the 2-pyrrolidinecarbonitrile scaffold but differ in substituents:
- Vildagliptin (CAS 274901-16-5) has a 3-hydroxyadamantane group, structurally similar to the target compound. Its nitrile binds covalently to DPP-IV’s Ser630, enhancing insulin secretion .
- Denagliptin includes fluorophenyl groups, increasing hydrophobicity and plasma protein binding .
The adamantane in this compound may confer comparable DPP-IV inhibition, but the absence of hydroxylation (vs. Vildagliptin) could reduce solubility or target affinity .
Activity Comparison Table
Intermediate and Analogous Structures
- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A DPP-IV inhibitor precursor with a chloroacetyl group. The chlorine enables facile substitution, contrasting with the adamantylamino group’s stability .
- 1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride: Fluorine atoms improve metabolic stability but reduce BBB penetration compared to adamantane .
Physicochemical Comparison
Biological Activity
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile, commonly known as Vildagliptin , is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-IV). This compound plays a significant role in the management of type 2 diabetes mellitus by enhancing the effects of incretin hormones, which are crucial for insulin secretion and glucose regulation.
The molecular structure of Vildagliptin features a pyrrolidine ring, an adamantyl group, and a carbonitrile moiety. The interaction with DPP-IV occurs at its active site, where Vildagliptin inhibits the enzyme's activity. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), leading to increased levels of these hormones in circulation. Consequently, this promotes insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells, thereby lowering blood glucose levels effectively .
Efficacy in Glycemic Control
Vildagliptin has been demonstrated to significantly improve glycemic control in patients with type 2 diabetes. Clinical studies have shown that it effectively increases plasma concentrations of GLP-1 and GIP, resulting in enhanced insulin secretion and reduced glucose excursions following meals . The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, allowing for once-daily administration.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | Approximately 2 hours |
| Peak Plasma Concentration | 1-2 hours post-dose |
| Recommended Dosage | 50 mg once daily |
Clinical Studies
Several clinical trials have evaluated the safety and efficacy of Vildagliptin. A notable study involved a double-blind randomized controlled trial assessing its impact on glycemic control compared to placebo in patients with type 2 diabetes. Results indicated that Vildagliptin significantly reduced HbA1c levels over 24 weeks without causing weight gain or adverse cardiovascular effects .
Case Study: Impact on Diabetic Nephropathy
In a study focusing on diabetic nephropathy, the use of Vildagliptin was associated with improvements in urinary albumin excretion rates. Patients treated with Vildagliptin showed a significant reduction in microalbuminuria compared to those receiving placebo, suggesting potential renal protective effects beyond glycemic control .
Broader Implications and Future Research
Research continues to explore the potential applications of Vildagliptin beyond diabetes management. Studies suggest that DPP-IV inhibitors may offer benefits in treating other metabolic disorders due to their mechanism of action. Additionally, there is growing interest in understanding the renal and cardiovascular effects associated with DPP-IV inhibition, as preclinical evidence indicates protective effects against acute kidney injury and heart failure .
Q & A
Q. What are the established synthetic routes for 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile, and what key intermediates are involved?
The synthesis typically involves coupling adamantylamine derivatives with pyrrolidinecarbonitrile precursors. A critical intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, synthesized via L-proline acylation with chloroacetyl chloride in THF, followed by purification via crystallization . Subsequent substitution of the chloro group with 1-adamantylamine under basic conditions yields the target compound. Reaction optimization (e.g., solvent choice, temperature) is crucial to minimize racemization and improve yield .
Q. What is the primary biological target of this compound, and how is its inhibitory activity validated?
The compound acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, targeting enzymatic cleavage of incretins like GLP-1, which enhances insulin secretion. Activity is validated using in vitro assays with porcine renal DPP-IV, measuring hydrolysis of substrates like Gly-Pro-p-nitroanilide. IC₅₀ values are typically ≤100 nM, confirming potent inhibition .
Q. How is the stereochemical integrity of the pyrrolidinecarbonitrile moiety maintained during synthesis?
The (S)-configuration at the pyrrolidine ring is preserved using L-proline as a chiral starting material. Acylation steps are performed under mild conditions (e.g., THF, controlled temperatures) to prevent epimerization. Chiral HPLC or polarimetry ([α]D) ensures enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported DPP-IV inhibitory potencies across studies?
Variability in IC₅₀ values may arise from assay conditions (e.g., enzyme source, substrate concentration). For instance, porcine DPP-IV assays (IC₅₀ ~76 nM) may differ from human recombinant enzyme results. Standardizing protocols (e.g., pre-incubation time, pH) and using reference inhibitors (e.g., sitagliptin) as internal controls can mitigate inconsistencies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Modifications to the adamantyl group (e.g., hydroxylation) or pyrrolidine ring (fluorination) enhance metabolic stability and oral bioavailability. Pharmacokinetic studies in rodents show that substituents like 3-hydroxytricyclo[3.3.1.1³,⁷]decane improve half-life by reducing CYP450-mediated oxidation .
Q. How can enantiomeric impurities in the final product be quantified and controlled?
Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with UV detection at 210 nm resolves enantiomers. Method validation includes linearity (R² >0.99), precision (%RSD <2%), and limit of detection (<0.1%). Process-related impurities (e.g., unreacted chloroacetyl intermediate) are monitored via LC-MS .
Q. What computational methods support the design of derivatives with improved selectivity over related proteases?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding interactions with DPP-IV’s catalytic triad (Ser630, Asp708, His740). Focus on steric clashes with homologous enzymes (e.g., DPP8/9) ensures selectivity. QSAR models prioritize derivatives with logP <3 and polar surface area >80 Ų for reduced off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
